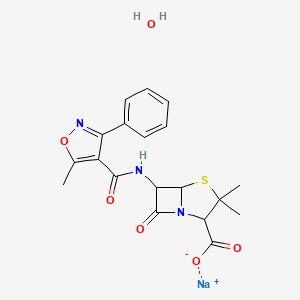
Sodium oxacillin monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium oxacillin monohydrate is a semisynthetic penicillin antibiotic derived from the penicillin nucleus, 6-aminopenicillanic acid. It is a beta-lactam antibiotic that is resistant to penicillinase enzymes, making it effective against penicillin-resistant Staphylococcus aureus . The compound is commonly used in clinical settings to treat infections caused by penicillinase-producing staphylococci .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium oxacillin monohydrate is synthesized by modifying the penicillin nucleus, 6-aminopenicillanic acid. The process involves the acylation of the amino group with 5-methyl-3-phenyl-4-isoxazolyl carbonyl chloride under controlled conditions . The reaction is typically carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the oxacillin side chain . The final product is purified through crystallization and filtration processes to obtain the monohydrate form.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium oxacillin monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, rendering the antibiotic inactive.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in clinical settings.
Substitution: The isoxazolyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and beta-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products:
Hydrolysis: Penicilloic acid derivatives.
Oxidation and Reduction: Modified oxacillin derivatives.
Substitution: Isoxazolyl-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Sodium oxacillin monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new beta-lactam antibiotics.
Medicine: Utilized in clinical trials to evaluate the efficacy of new antibiotic formulations.
Industry: Applied in the pharmaceutical industry for the production of injectable antibiotic solutions.
Wirkmechanismus
Sodium oxacillin monohydrate is similar to other beta-lactam antibiotics such as methicillin, nafcillin, cloxacillin, dicloxacillin, and flucloxacillin . it has unique properties that make it particularly effective against penicillinase-producing staphylococci . Unlike methicillin, which has been largely replaced in clinical use, this compound remains a valuable antibiotic due to its stability against beta-lactamase enzymes .
Vergleich Mit ähnlichen Verbindungen
- Methicillin
- Nafcillin
- Cloxacillin
- Dicloxacillin
- Flucloxacillin
Eigenschaften
IUPAC Name |
sodium;3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIYWUUZWWBNMB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N3NaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13389406.png)


![2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine](/img/structure/B13389419.png)



